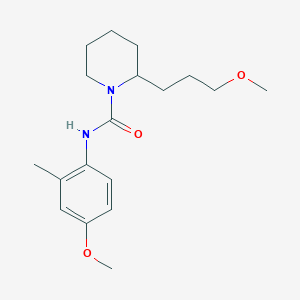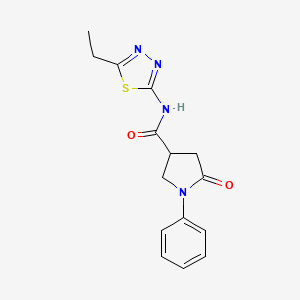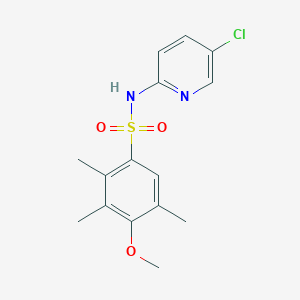![molecular formula C14H15ClF3NO2 B5425177 N-(furan-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]ethanamine;hydrochloride](/img/structure/B5425177.png)
N-(furan-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]ethanamine;hydrochloride is a synthetic organic compound that features a furan ring, a trifluoromethyl group, and an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]ethanamine;hydrochloride typically involves multiple steps:
Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furan with a suitable alkylating agent.
Attachment of the trifluoromethylphenoxy group: This step involves the reaction of the furan-2-ylmethyl intermediate with 3-(trifluoromethyl)phenol under basic conditions to form the ether linkage.
Introduction of the ethanamine moiety: The final step involves the reaction of the intermediate with an ethanamine derivative, followed by conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]ethanamine;hydrochloride can undergo various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Difluoromethyl or monofluoromethyl derivatives.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: As a candidate for drug development, particularly for its potential pharmacological properties.
Industry: As an intermediate in the production of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]ethanamine;hydrochloride would depend on its specific application. In a biological context, it might interact with specific receptors or enzymes, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach its molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]ethanamine: Without the hydrochloride salt.
N-(furan-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]propylamine: With a propylamine moiety instead of ethanamine.
N-(furan-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]ethanamine;hydrobromide: With a hydrobromide salt instead of hydrochloride.
Uniqueness
The presence of the trifluoromethyl group and the furan ring in N-(furan-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]ethanamine;hydrochloride makes it unique compared to other similar compounds. These functional groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO2.ClH/c15-14(16,17)11-3-1-4-12(9-11)20-8-6-18-10-13-5-2-7-19-13;/h1-5,7,9,18H,6,8,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQJWQRJDRPDPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCNCC2=CC=CO2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-hydroxy-3-methylbenzamide](/img/structure/B5425096.png)
![N-1-naphthyl-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5425101.png)


![3-(4-methyl-1,3-thiazol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B5425115.png)
![1-methyl-1'-(9H-purin-6-yl)spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5425118.png)
![8-Methyl-11-(3-methylphenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one](/img/structure/B5425119.png)

![4-[(4-fluorobenzoyl)amino]-2-hydroxybenzoic acid](/img/structure/B5425141.png)
![{[5-(2,4-dichlorophenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5425159.png)
![3-(2-fluorophenyl)-5-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5425166.png)
![N-(2-(4-bromophenyl)-1-{[(3-hydroxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5425172.png)
![3-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone](/img/structure/B5425183.png)
![3-(3-pyrrolidinyl)-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide hydrochloride](/img/structure/B5425190.png)
